1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Overview
Description
The compound “1-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[5,1-c][1,4]oxazine ring, which is a heterocyclic ring system containing nitrogen and oxygen atoms . This ring would be substituted with a chloromethyl group at one position and a thiophen-3-yl group at another .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it’s difficult to predict without specific context or experimental data . The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the substituent groups, as well as the inherent reactivity of the imidazo[5,1-c][1,4]oxazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of 1,3-Diaryl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine Derivatives : Research demonstrates the synthesis of 1,3-diaryl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine derivatives through condensation reactions. These compounds are formed by reacting 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. The compounds undergo further transformation upon treatment with acetic anhydride, leading to the formation of specific bromide derivatives. Their structures were elucidated using techniques like 1H NMR spectroscopy and X-ray diffraction (Demchenko et al., 2003).
Reactivity and Transformation : In a related study, the reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea was explored. This reaction, occurring in dimethylformamide, involves ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This process results in the formation of specific formamides, with their structures confirmed through X-ray analysis. The study provides insight into the reaction mechanism, which was studied using HPLC/MS (Ledenyova et al., 2018).
Antimicrobial Properties : A series of novel 6-methyl-3,4-dihydroimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives were synthesized and characterized. These compounds were assessed for their in vitro antimicrobial activity using the zone of inhibition method. The synthesized analogues showed favorable antimicrobial effects, indicating potential applications in medical and pharmaceutical fields (Sawant, 2013).
Mechanism of Action
Oxazines
are heterocyclic compounds containing one oxygen and one nitrogen atom in a double-bonded six-membered ring . They are considered special scaffolds in medicinal chemistry . Compounds containing an oxazine moiety have shown a variety of biological activities, such as anticancer, antibacterial, anti-inflammatory, antiplatelet, antitubercular, and alpha-glucosidase inhibitory activities .
Thiophenes
are aromatic compounds that contain a five-membered ring made up of four carbon atoms and one sulfur atom . They are known to possess various biological activities and are used in the synthesis of a wide range of pharmaceuticals .
Future Directions
Properties
IUPAC Name |
1-(chloromethyl)-6-thiophen-3-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-3-9-10-5-15-11(4-14(10)7-13-9)8-1-2-16-6-8/h1-2,6-7,11H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVJTTDBTXBBFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)CCl)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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